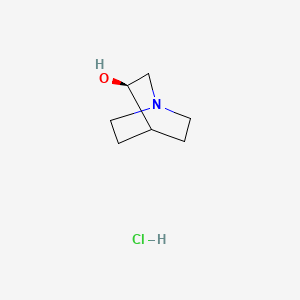

(R)-3-Quinuclidinol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEJRVVBERZWPD-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584193 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42437-96-7 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-quinuclidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-3-Quinuclidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-3-Quinuclidinol hydrochloride. This crucial chiral building block is instrumental in the synthesis of various pharmaceuticals, particularly muscarinic receptor antagonists. This document details its chemical identity, physicochemical properties, and methodologies for its characterization, presented in a format tailored for scientific and research applications.

Chemical Identity and Structure

This compound is the hydrochloride salt of the (R)-enantiomer of 3-Quinuclidinol. The quinuclidine ring system imparts a rigid bicyclic structure, with the hydroxyl group at the 3-position defining its stereochemistry and reactivity.

| Identifier | Value |

| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride[1] |

| Synonyms | (R)-(-)-3-Quinuclidinol hydrochloride, (R)-(-)-3-Hydroxyquinuclidine hydrochloride[2] |

| CAS Number | 42437-96-7[3] |

| Chemical Formula | C₇H₁₄ClNO[1] |

| Molecular Weight | 163.65 g/mol [2][3][4][5] |

| InChI Key | OYEJRVVBERZWPD-FJXQXJEOSA-N[1][4] |

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Appearance | White to off-white crystalline solid or powder.[6] |

| Melting Point | 344 - 350 °C (literature value)[4] |

| Solubility | Soluble in water.[6] |

| Optical Rotation | [α]20/D -35° (c = 1 in H₂O)[3][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data for the free base, (R)-(-)-3-Quinuclidinol, in CDCl₃ shows characteristic peaks at (δ, ppm): 1.33 (m, 1H), 1.43 (m, 1H), 1.65 (m, 1H), 1.80 (m, 1H), 1.90 (m, 1H), 2.25 (br, 1H), 2.60 (m, 1H), 2.65 (m, 1H), 2.74 (m, 2H), 2.89 (m, 1H), 3.12 (m, 1H), 3.85 (m, 1H).[7] |

| ¹³C NMR | Data for 3-Quinuclidinol shows peaks at (δ, ppm): 68.5 (C-3), 47.5 (C-2, C-4), 25.8 (C-5, C-7), 20.5 (C-6).[8] |

| FTIR | The infrared spectrum would show characteristic absorptions for the O-H and C-N bonds. |

| Mass Spectrometry | The mass spectrum would correspond to the molecular weight of the free base (127.18 g/mol ) and its fragmentation pattern. |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are provided below.

Melting Point Determination

Objective: To determine the melting point range of this compound as an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in water.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed, often after centrifugation or filtration to remove any undissolved solid.

-

Quantification: The concentration of the dissolved solid in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

-

Reporting: The solubility is expressed in units such as g/100 mL or mol/L.

NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed for homogeneity.

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.[4]

Synthesis and Applications

(R)-3-Quinuclidinol is a key chiral intermediate in the synthesis of several important pharmaceuticals, including Solifenacin, an antagonist of muscarinic receptors used to treat overactive bladder.[3][9] The enantiomerically pure form is typically obtained through the asymmetric reduction of 3-quinuclidinone.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2009139002A2 - An improved process for the preparation of solifenacin and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C7H14ClNO | CID 16216954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-Quinuclidinol hydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-3-Quinuclidinol hydrochloride (CAS Number: 42437-96-7), a pivotal chiral building block in the synthesis of a wide range of pharmaceuticals. Its unique stereochemistry is crucial for the efficacy of numerous active pharmaceutical ingredients (APIs). This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Core Data Presentation

Quantitative data for (R)-3-Quinuclidinol and its hydrochloride salt are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | (R)-3-Quinuclidinol | This compound |

| CAS Number | 25333-42-0 | 42437-96-7[1][2][3] |

| IUPAC Name | (3R)-1-Azabicyclo[2.2.2]octan-3-ol | (3R)-1-Azabicyclo[2.2.2]octan-3-ol hydrochloride[1] |

| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO[1] |

| Molecular Weight | 127.18 g/mol | 163.65 g/mol [1] |

| Synonyms | (R)-(-)-3-Hydroxyquinuclidine, (3R)-3-Hydroxyquinuclidine | (R)-(-)-3-Hydroxyquinuclidine hydrochloride |

Table 2: Physicochemical Properties

| Property | (R)-3-Quinuclidinol | This compound |

| Appearance | White to off-white crystalline solid[4] | White to off-white crystalline powder[5] |

| Melting Point | 217-224 °C[4] | 344-350 °C |

| Boiling Point | 206.9 ± 23.0 °C at 760 mmHg[4] | Not available |

| Solubility | Soluble in water (100 g/100 mL) and polar solvents[4] | Soluble in water[5] |

| Optical Activity | [α]²⁰/D -43° to -46° (c=3, 1N HCl)[4] | [α]²⁰/D -35° (c=1 in H₂O)[4] |

| pKa | 14.75 ± 0.20 (Predicted)[4] | Not available |

| Density | Approximately 1.1 ± 0.1 g/cm³[4] | Not available |

| Flash Point | 97.7 ± 21.3 °C[4] | Not applicable |

Molecular Structure

This compound possesses a rigid bicyclic structure known as a quinuclidine ring system. This framework contains a tertiary amine at one bridgehead and a hydroxyl group at the 3-position, with the stereochemistry fixed in the (R)-configuration. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.

Molecular Structure of (R)-3-Quinuclidinol Cation:

Caption: 2D representation of the (R)-3-Quinuclidinol cation.

Experimental Protocols

Synthesis of (R)-3-Quinuclidinol

The enantiomerically pure (R)-3-Quinuclidinol is primarily synthesized through the asymmetric reduction of 3-quinuclidinone. Both chemical and biocatalytic methods are employed.

1. Chemical Synthesis: Asymmetric Hydrogenation

This method utilizes a chiral catalyst to achieve high enantioselectivity.

-

Materials:

-

3-quinuclidinone

-

Isopropanol

-

Potassium tert-butoxide

-

Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP])

-

High-pressure hydrogen gas

-

Autoclave

-

Gas chromatograph (GC) for monitoring

-

-

Procedure:

-

In a glove box, add 3-quinuclidinone and isopropanol to a reaction flask within the autoclave.

-

Add potassium tert-butoxide and the chiral ruthenium catalyst.

-

Seal the autoclave and introduce hydrogen gas to a pressure of 30 bar.

-

Stir the reaction at 25°C for 16 hours.

-

Monitor the reaction for completion by GC.

-

Upon completion, carefully vent the hydrogen gas.

-

The product, (R)-3-quinuclidinol, can be purified by crystallization.

-

2. Biocatalytic Synthesis: Whole-Cell Bioreduction

This method employs microorganisms expressing a ketoreductase enzyme for the asymmetric reduction.

-

Materials:

-

E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).

-

3-quinuclidinone hydrochloride

-

Glucose (as a co-substrate)

-

Potassium phosphate buffer (e.g., 0.2 M, pH 7.0)

-

Bioreactor or shaker flask

-

-

Procedure:

-

Prepare a suspension of the recombinant E. coli cells in the potassium phosphate buffer.

-

Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using HPLC or GC.

-

The product can be recovered from the reaction mixture by extraction and subsequent purification steps.

-

Purification and Conversion to Hydrochloride Salt

-

Purification: The crude (R)-3-Quinuclidinol can be purified by recrystallization from a suitable solvent like acetone.

-

Hydrochloride Salt Formation:

-

Dissolve the purified (R)-3-Quinuclidinol free base in a suitable solvent (e.g., isopropanol).

-

Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) while stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

-

Analytical Methods

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral column (e.g., a cyclodextrin-based column).

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol). For analysis of the free base, the hydrochloride salt can be neutralized with a base and extracted into an organic solvent.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium

-

Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 200°C at a rate of 5°C/min.

-

-

Analysis: The retention times of the (R) and (S) enantiomers are determined using a racemic standard. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Signaling Pathways and Biological Relevance

(R)-3-Quinuclidinol is a crucial precursor in the synthesis of various muscarinic acetylcholine receptor antagonists.[4] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate downstream signaling cascades.

The diagram below illustrates the generalized signaling pathways activated by muscarinic receptors, for which antagonists derived from (R)-3-Quinuclidinol are developed.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

References

(R)-3-Quinuclidinol as a Chiral Building Block in Drug Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Quinuclidinol, a chiral bicyclic amine, is a cornerstone in modern pharmaceutical synthesis, serving as a critical chiral building block for a variety of active pharmaceutical ingredients (APIs).[1][2] Its rigid structure and defined stereochemistry are fundamental to the therapeutic efficacy of drugs targeting various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and Sjögren's syndrome.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of (R)-3-Quinuclidinol in the development of key pharmaceuticals such as Solifenacin, Cevimeline, and Aclidinium bromide.[4][5][6]

Core Physicochemical Properties

The physical and chemical characteristics of (R)-3-Quinuclidinol are crucial for its handling, formulation, and application in synthetic chemistry.[1] A summary of these properties is presented below.

| Property | Value |

| IUPAC Name | (3R)-1-Azabicyclo[2.2.2]octan-3-ol |

| CAS Number | 25333-42-0[1][6] |

| Molecular Formula | C₇H₁₃NO[1][6] |

| Molecular Weight | 127.18 g/mol [1][6] |

| Appearance | White to off-white or beige crystalline powder[1][6] |

| Melting Point | 217-224 °C[1][6] |

| Boiling Point | 206.9 ± 23.0 °C at 760 mmHg[1] |

| Solubility | Soluble in water and other polar solvents like alcohols.[1] |

| pKa | 14.75 ± 0.20 (Predicted)[1] |

| Density | ~1.1 ± 0.1 g/cm³[1] |

| Optical Rotation | [α]²⁰/D -43° to -46° (c=3, 1N HCl)[1] |

Synthesis of (R)-3-Quinuclidinol

The production of enantiomerically pure (R)-3-Quinuclidinol is paramount for its use in pharmaceuticals. The primary methods involve the asymmetric reduction of the prochiral ketone, 3-quinuclidinone.[3] These strategies can be broadly categorized into traditional chemical synthesis and modern enzymatic routes.[4]

Comparative Performance of Synthetic Routes

The choice between chemical and enzymatic synthesis hinges on factors like yield, enantiomeric excess (ee), reaction conditions, and scalability.[4] Biocatalytic methods are often favored for their high enantioselectivity and environmentally benign conditions.[3][5]

| Method | Catalyst / Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reaction Time (h) |

| Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH | 3-Quinuclidinone | >95 | >99 | 16 |

| Asymmetric Hydrogenation | Ru-BINAP/IPHAN | 3-Quinuclidinone | 88-97 | Not Specified | 1.5 - 5.0 |

| Whole-Cell Biocatalysis | Rhodotorula rubra Reductase (RrQR) | 3-Quinuclidinone | ~100 | >99.9 | 21 |

| Whole-Cell Biocatalysis | Kaistia algarum Reductase (KaKR) | 3-Quinuclidinone | ~100 | >99.9 | Not Reported |

| Whole-Cell Biocatalysis | Agrobacterium radiobacter Reductase (ArQR) | 3-Quinuclidinone | High | Excellent | Not Reported |

| Whole-Cell Biocatalysis | Microbacterium luteolum Reductase (QNR) | 3-Quinuclidinone | 100 | >99.9 | Not Reported |

Experimental Protocols

This protocol describes the reduction of 3-quinuclidinone to its racemic alcohol.

-

Reaction Setup: Dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water in a suitable reaction vessel.

-

Reduction: At 30-35°C, add 1.5 g (0.04 mol) of sodium borohydride in lot-wise portions over 1 hour.

-

Reaction Monitoring: Stir the mixture for 4 hours at 30-35°C. Monitor the reaction completion by gas chromatography (GC).

-

Work-up: Extract the reaction mass three times with 50 ml of chloroform.

-

Purification: Dry the combined organic layers over sodium sulphate and distill off the solvent under reduced pressure to yield crude (RS)-3-quinuclidinol. Purify the crude product by recrystallization from acetone.

-

Expected Outcome: A white crystalline solid with a yield of approximately 89.0% and a melting point of 221-224°C.[7]

This protocol outlines a typical asymmetric hydrogenation using a Ruthenium-based catalyst.

-

Catalyst Preparation: In a glovebox, charge a glass vial with the RuXY-Diphosphine-bimaH catalyst and 3-quinuclidinone (substrate/catalyst ratio of 10,000).[4]

-

Reaction Setup: Add degassed methanol to the vial and transfer the solution to a stainless-steel autoclave.

-

Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 30 bar.[4]

-

Reaction: Stir the reaction at 25°C for 16 hours.[4]

-

Monitoring and Isolation: Monitor for completion by GC. Upon completion, carefully vent the hydrogen gas. The product can be purified by standard procedures such as crystallization.

-

Expected Outcome: Conversion of >99% and an enantiomeric excess of >99%.[4]

This protocol describes a typical whole-cell biocatalysis for producing (R)-3-Quinuclidinol.

-

Biocatalyst Preparation: Prepare a suspension of recombinant E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) in a suitable buffer (e.g., 0.2 M potassium phosphate buffer, pH 7.0).[4][5]

-

Reaction Setup: In a temperature-controlled bioreactor, add 3-quinuclidinone hydrochloride to the cell suspension.

-

Cofactor Regeneration: Add a co-substrate, such as glucose, for NADPH or NADH regeneration.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[4]

-

Monitoring: Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using HPLC or GC.

-

Product Isolation: After the reaction is complete, separate the cells by centrifugation. The supernatant can be basified and extracted with an organic solvent (e.g., chloroform). The organic extracts are then combined, dried, and concentrated to yield the product.[8]

-

Expected Outcome: High conversion (>99%) and excellent enantiomeric excess (>99.9%) are typically achieved.[4]

Synthesis Workflows

Applications in Drug Synthesis

The rigid, chiral scaffold of (R)-3-Quinuclidinol is integral to the structure and function of several important drugs.

Solifenacin

Solifenacin is a competitive muscarinic receptor antagonist, primarily targeting the M3 subtype, used for the treatment of overactive bladder.[9] The synthesis relies on the stereospecific formation of a carbamate linkage between (R)-3-quinuclidinol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[9]

This one-pot procedure offers high yields and purity.[9]

-

Activation of (R)-3-Quinuclidinol: In a reaction vessel under a nitrogen atmosphere, charge 29.47 g (0.1676 mol) of 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) and 73 ml of isopropyl acetate.[10] Add 21.31 g (0.1676 mol) of (R)-3-quinuclidinol stepwise, followed by 39.9 ml (0.2863 mol) of triethylamine.[10] Stir the mixture at room temperature for approximately 2 hours.[10]

-

Coupling Reaction: Prepare a solution of 29.22 g (0.1396 mol) of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in 204 ml of isopropyl acetate.[9] Add this solution stepwise to the activated quinuclidinol mixture.[9] Heat the reaction mixture to reflux and maintain for 4 hours.[9]

-

Work-up and Isolation: Cool the mixture to 0-5°C.[9] Wash the resulting suspension with water and then with an aqueous sodium hydrogen carbonate solution.[10] Separate the organic layer and concentrate it to yield solifenacin base as an oil.[9]

-

Salt Formation: Dissolve the solifenacin oil in ethyl acetate and add a solution of succinic acid in a suitable solvent to precipitate the succinate salt. Filter, wash, and dry the solid to obtain solifenacin succinate.[9]

Cevimeline

Cevimeline is a muscarinic M1 and M3 receptor agonist used to treat dry mouth associated with Sjögren's syndrome.[7][11] Its synthesis starts from 3-quinuclidinone, the precursor to (R)-3-quinuclidinol.

This protocol describes the synthesis of the racemic cis-isomer, Cevimeline.

-

Epoxide Formation: React 3-quinuclidinone with trimethylsulfoxonium iodide and sodium hydride in DMSO to form the corresponding epoxide.[11][12]

-

Thiol Formation: Open the epoxide ring with hydrogen sulfide in an aqueous sodium hydroxide solution to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[11][12]

-

Cyclization: Cyclize the resulting diol with acetaldehyde using an acid catalyst (e.g., p-toluenesulfonic acid) to afford a mixture of cis and trans diastereomers.[11][12]

-

Isomer Separation: Separate the desired cis-isomer (Cevimeline) from the trans-isomer by fractional recrystallization or chromatography.[11]

-

Salt Formation: Treat the purified Cevimeline base with hydrochloric acid to form the hydrochloride salt.

Pharmacology and Signaling Pathways

Drugs derived from (R)-3-Quinuclidinol primarily act on muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in a wide range of physiological functions.[1] There are five subtypes (M1-M5).

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[1] Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Conclusion

(R)-3-Quinuclidinol is an indispensable chiral building block in pharmaceutical synthesis.[3] Its rigid bicyclic structure and specific stereochemistry are crucial for the development of potent and selective drugs, particularly those targeting muscarinic receptors. The evolution of its synthesis from classical resolution to highly efficient asymmetric hydrogenation and biocatalytic methods underscores the advancements in chiral chemistry.[2] The trend towards enzymatic and biocatalytic routes highlights a shift to greener, more sustainable, and highly selective manufacturing processes in the pharmaceutical industry, ensuring the continued importance of (R)-3-Quinuclidinol in developing future therapeutics.[4][13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. tsijournals.com [tsijournals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 11. Portico [access.portico.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Production of (R)-3-Quinuclidinol by E. coli Biocatalysts Possessing NADH-Dependent 3-Quinuclidinone Reductase (QNR or bacC) from Microbacterium luteolum and Leifsonia Alcohol Dehydrogenase (LSADH) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action for (R)-3-Quinuclidinol Based Pharmaceuticals

Executive Summary

The (R)-3-Quinuclidinol scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of potent and selective antagonists for muscarinic acetylcholine receptors (mAChRs). Its rigid, chiral structure provides an optimal framework for designing drugs with high affinity for these G-protein coupled receptors. This technical guide provides a detailed examination of the mechanism of action for key pharmaceuticals derived from this scaffold, with a focus on solifenacin and darifenacin. It outlines their binding characteristics at the five muscarinic receptor subtypes (M1-M5), the downstream signaling pathways they modulate, and the detailed experimental protocols used for their characterization.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are critical components of the autonomic nervous system, mediating the effects of the neurotransmitter acetylcholine. There are five distinct subtypes (M1-M5), each with unique tissue distribution and cellular signaling mechanisms. Their diverse roles make them important therapeutic targets for a range of conditions, including overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

Pharmaceuticals based on the (R)-3-Quinuclidinol core, such as solifenacin and darifenacin, function as competitive muscarinic receptor antagonists.[1][2][3] They bind to the same site as acetylcholine, thereby preventing receptor activation and inhibiting downstream physiological responses. Their therapeutic efficacy and side-effect profiles are largely determined by their relative binding affinities for the different receptor subtypes.[1]

Core Mechanism of Action: Competitive Antagonism and Signaling Pathway Modulation

The primary mechanism of action for (R)-3-Quinuclidinol derivatives is the competitive blockade of mAChR signaling pathways. These pathways are bifurcated based on the G-protein to which the receptor subtype couples.

2.1 Gq/11-Coupled Receptors (M1, M3, M5)

M1, M3, and M5 receptors couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to smooth muscle contraction, such as the detrusor muscle in the bladder, which is primarily mediated by M3 receptors.[1] (R)-3-Quinuclidinol-based antagonists block this entire sequence by preventing the initial receptor activation.

References

Solubility and stability of (R)-3-Quinuclidinol hydrochloride in various solvents

An In-depth Technical Guide on the Solubility and Stability of (R)-3-Quinuclidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key chiral intermediate in the synthesis of various pharmaceuticals. This document collates available data on its physicochemical properties and outlines detailed experimental protocols for its analysis, adhering to industry standards.

Physicochemical Properties

This compound is the salt form of (R)-3-Quinuclidinol, a bicyclic tertiary amine containing a hydroxyl group. The presence of these functional groups, along with the chiral center, dictates its chemical behavior.

Solubility Profile

Table 1: Qualitative Solubility of (R)-3-Quinuclidinol and its Hydrochloride Salt

| Solvent/System | (R)-3-Quinuclidinol | This compound |

| Water | >1000 g/L at 20 °C[1] | Soluble[2] |

| Aqueous Acid | Slightly Soluble[3] | Slightly Soluble[4] |

| Methanol | Soluble[3] | Slightly Soluble[4] |

| Ethanol | Soluble[3] | Not Specified |

| Isopropanol | Soluble[3] | Not Specified |

| Acetonitrile | Soluble[3] | Not Specified |

| Chloroform | Sparingly Soluble[3] | Not Specified |

| DMSO | Not Specified | Slightly Soluble[4] |

| Ethers | Soluble[3][5] | Not Specified |

| Non-polar Solvents | Limited Solubility[5][6] | Not Specified |

Stability Profile

This compound is a stable compound under standard storage conditions. However, it is susceptible to degradation under stress conditions such as high humidity, extreme pH, and in the presence of oxidizing agents.[3] Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 N HCl at room temperature or elevated temperature (e.g., 60 °C)[3] |

| Base Hydrolysis | 0.1 N NaOH at room temperature or elevated temperature (e.g., 60 °C)[3] |

| Oxidation | 3% H₂O₂ at room temperature[3] |

| Thermal Degradation | Dry heat (e.g., 70-80 °C)[3] |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on established pharmaceutical testing guidelines.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is employed to determine the equilibrium solubility of the compound in various solvents.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, isopropanol, acetonitrile).[3]

-

Equilibration: Seal the vials securely and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved between the dissolved and undissolved solute.[3]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for the undissolved solid to settle. Centrifugation can be used to facilitate a clear separation of the solid and liquid phases.[3]

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant from each vial. Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in the original solvent by taking into account the dilution factor used.[3]

Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound and to develop a stability-indicating HPLC method.

Protocol:

-

Sample Preparation:

-

Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 N HCl. Maintain the solution at room temperature or an elevated temperature (e.g., 60 °C) for a predetermined period. At specified time intervals, withdraw samples, neutralize them with a suitable base, and dilute with the mobile phase.[3]

-

Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH and neutralize with a suitable acid.[3]

-

Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period, collecting samples at various time points.[3]

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80 °C). At different time intervals, withdraw samples, dissolve them in an appropriate solvent, and dilute with the mobile phase.[3]

-

Photostability: Expose the solid compound or its solution to a calibrated light source according to ICH Q1B guidelines.[3]

-

-

HPLC Analysis:

-

Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography).

-

Employ a mobile phase that provides effective separation between the parent compound and any degradation products. A gradient elution may be necessary.

-

Use a UV detector set at an appropriate wavelength for the detection of all components.[3]

-

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.[3]

-

Visualizations

Experimental Workflows

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathway

References

Spectroscopic data for (R)-3-Quinuclidinol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of (R)-3-Quinuclidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Quinuclidinol, a vital chiral building block in the synthesis of numerous pharmaceuticals. The unique stereochemistry and functional groups of this bicyclic amine make it a valuable synthon, and thorough characterization using spectroscopic methods is essential for quality control and structural verification. This document outlines characteristic spectral data and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds.[1][2] The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for 3-Quinuclidinol. It is important to note that minor variations in chemical shifts can arise depending on the solvent and sample concentration.[3]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and relative number of protons in the molecule.[4]

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | ~3.79 | m |

| H-2, H-4 (axial) | ~3.09 | m |

| H-2, H-4 (equat.) | ~2.57-2.89 | m |

| H-5, H-7 (axial) | ~1.95 | m |

| H-5, H-7 (equat.) | ~1.35-1.46 | m |

| H-6 (endo) | ~1.78 | m |

| H-6 (exo) | ~1.67 | m |

| OH | ~4.5 | br s |

| Data compiled from multiple sources for the 3-Quinuclidinol structure. Specific shifts for the (R)-(-) enantiomer are consistent with these ranges.[3][5] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule.[4]

| Assignment | Chemical Shift (δ) ppm |

| C-3 | 68.5 |

| C-2, C-4 | 47.5 |

| C-5, C-7 | 25.8 |

| C-6 | 20.5 |

| Data for 3-Quinuclidinol.[3][6] |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of (R)-3-Quinuclidinol is as follows:[3][4]

-

Sample Preparation: Weigh approximately 5-10 mg of (R)-3-Quinuclidinol and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[3][4]

-

Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).[3]

-

Acquisition: The instrument's magnetic field is optimized through shimming.[3] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum, and a greater number of scans are usually required due to the low natural abundance of the ¹³C isotope.[3]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier-transformed. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7][8]

IR Spectral Data

The key functional groups in (R)-3-Quinuclidinol, the hydroxyl group (-OH) and the tertiary amine, give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300-3100 | O-H stretch (alcohol) | Strong, Broad |

| ~2950-2850 | C-H stretch (alkane) | Strong |

| ~1105 | C-O stretch (sec-alcohol) | Strong |

| ~1050 | C-N stretch (tert-amine) | Medium |

| Data is characteristic for secondary alcohols and tertiary amines and consistent with the spectrum available from NIST.[9] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR Method): As (R)-3-Quinuclidinol is a solid, the Attenuated Total Reflectance (ATR) technique is highly suitable.[3] A small amount of the solid powder is placed directly onto the ATR crystal.[3][10] A pressure arm is applied to ensure firm contact.[3]

-

Background Spectrum: An initial spectrum of the empty ATR crystal is recorded as a background.

-

Sample Spectrum: The sample spectrum is then acquired.

-

Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.[3] Baseline correction may be applied if necessary.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.[11][12]

Mass Spectrometry Data

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Key Fragments (EI):

-

m/z 127: Molecular ion (M⁺)[15]

-

m/z 96: Base peak, likely corresponding to the loss of CH₂OH ([M-31]⁺)

-

m/z 82: Loss of C₂H₅O or C₃H₇

-

-

Key Fragments (ESI):

-

m/z 128: Protonated molecule ([M+H]⁺)

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., in the range of 10-100 µg/mL) using a volatile solvent compatible with the ionization source, such as methanol, acetonitrile, or water.[16] Ensure the sample is fully dissolved; filter if any solid particles are present to prevent instrument blockage.[16]

-

Instrumentation: The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).[17]

-

Ionization: The sample is ionized using an appropriate method. Electron Ionization (EI) involves bombarding the sample with high-energy electrons, often causing significant fragmentation.[12] Electrospray Ionization (ESI) is a softer technique that typically produces the protonated molecule ([M+H]⁺) with less fragmentation.[16]

-

Analysis and Detection: The generated ions are separated by a mass analyzer based on their m/z ratio and are subsequently detected.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like (R)-3-Quinuclidinol using multiple spectroscopic techniques.

Caption: A logical workflow for the structural analysis of (R)-3-Quinuclidinol.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Quinuclidinol(1619-34-7) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Quinuclidinol(1619-34-7) 13C NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. 3-Quinuclidinol [webbook.nist.gov]

- 10. amherst.edu [amherst.edu]

- 11. fiveable.me [fiveable.me]

- 12. m.youtube.com [m.youtube.com]

- 13. kmpharma.in [kmpharma.in]

- 14. benchchem.com [benchchem.com]

- 15. 3-Quinuclidinol [webbook.nist.gov]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. researchgate.net [researchgate.net]

(R)-3-Quinuclidinol Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for (R)-3-Quinuclidinol hydrochloride. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. This document details toxicological data, handling and storage protocols, and emergency procedures.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White solid | [1] |

| Melting Point/Freezing Point | 344 - 350 °C | [1] |

| Water Solubility | Soluble | [1] |

| Molecular Formula | C₇H₁₄ClNO | [2] |

| Molecular Weight | 163.645 g/mol | [2] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Precautionary Statements (Selected) | Reference |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [2] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] | ||

| P302+P352: IF ON SKIN: Wash with plenty of water. | [2] | ||

| P332+P313: If skin irritation occurs: Get medical advice/attention. | [2] | ||

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | ||

| P337+P313: If eye irritation persists: Get medical advice/attention. | [2] | ||

| Specific target organ toxicity – single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [2] |

| P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] | ||

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |

Experimental Protocols

Synthesis of (R)-3-Quinuclidinol

(R)-3-Quinuclidinol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its production often involves the asymmetric reduction of 3-quinuclidinone. Both chemical and biocatalytic methods have been developed to achieve high enantiomeric purity.

Biocatalytic Reduction using Recombinant E. coli

This method utilizes whole-cell biocatalysis for the asymmetric reduction of 3-quinuclidinone.

-

Biocatalyst Preparation:

-

The gene for a suitable 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase) are cloned into an expression vector.

-

The vector is then transformed into a suitable E. coli host strain.

-

The recombinant E. coli is cultured in an appropriate medium containing an inducer to facilitate the expression of the enzymes.

-

The cells are harvested by centrifugation.

-

-

Asymmetric Reduction Reaction:

-

A suspension of the prepared E. coli biocatalyst is made in a suitable buffer (e.g., 200 mM potassium phosphate buffer, pH 7.0) in a temperature-controlled reactor.

-

3-Quinuclidinone is added to the reaction mixture. To prevent substrate inhibition, it can be added in batches.

-

A co-substrate for the cofactor regeneration system, such as glucose, is added.

-

The reaction is incubated with agitation at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 21-48 hours).

-

-

Product Isolation and Analysis:

-

Following the reaction, the cells are separated by centrifugation.

-

The supernatant is basified (e.g., with K₂CO₃ to pH 12) and extracted with an organic solvent like chloroform or CH₂Cl₂.

-

The organic extracts are combined, dried, and the solvent is evaporated to yield crude (R)-(-)-3-Quinuclidinol.

-

The yield and enantiomeric excess are determined using standard analytical techniques.

-

Toxicological Study Methodologies (General OECD Guidelines)

While specific study results for this compound were not found, the following are summaries of the standard OECD protocols that would be used to assess its toxicity.

Acute Oral Toxicity - OECD Test Guideline 401 (or alternative methods like OECD 420, 423, 425)

-

Principle: The test substance is administered orally in a single dose to a group of experimental animals (typically rats).

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered at various dose levels to different groups of animals.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

A post-mortem examination is performed on all animals.

-

-

Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

-

Principle: The test substance is applied in a single dose to the skin of an experimental animal (typically a rabbit).

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the substance is applied to the skin and covered with a gauze patch for 4 hours.

-

After the exposure period, the patch and any residual substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored. Observations may continue for up to 14 days to assess the reversibility of the effects.

-

-

Endpoint: The Primary Irritation Index (PII) is calculated based on the scores for erythema and edema.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.

-

Procedure:

-

0.1 mL (for liquids) or 0.1 g (for solids) of the substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Lesions are scored according to a standardized scale. Observations may continue for up to 21 days to assess reversibility.

-

-

Endpoint: The potential for eye irritation or corrosion is determined based on the severity and reversibility of the observed ocular lesions.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Signaling Pathways and Experimental Workflows

(R)-3-Quinuclidinol is a precursor for compounds that act as antagonists for muscarinic M1 and M3 receptors. These receptors are involved in various physiological processes, and their dysregulation is implicated in diseases such as Alzheimer's and Chronic Obstructive Pulmonary Disease (COPD).

Muscarinic M1 and M3 Receptor Signaling in Alzheimer's Disease

Activation of M1 and M3 muscarinic receptors, which are coupled to Gq/11 proteins, can stimulate the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the production of amyloid-beta (Aβ) peptides that form plaques in Alzheimer's disease.

Caption: M1/M3 receptor signaling in non-amyloidogenic APP processing.

Muscarinic M3 Receptor Signaling in COPD

In the airways, acetylcholine (ACh) binding to M3 receptors on smooth muscle cells is a primary driver of bronchoconstriction, a key feature of COPD. This signaling pathway also contributes to airway inflammation and remodeling.

Caption: M3 receptor signaling in airway smooth muscle cells in COPD.

Safe Handling Experimental Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

The Quinuclidine Core: A Privileged Scaffold in Muscarinic Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, has emerged as a cornerstone in the design of potent and selective muscarinic receptor antagonists. Its unique three-dimensional structure provides a robust framework for the precise orientation of pharmacophoric elements, leading to high-affinity interactions with the orthosteric binding site of muscarinic acetylcholine receptors (mAChRs). This technical guide delves into the critical role of the quinuclidine core, offering a comprehensive overview of its structure-activity relationships, pharmacological data of key antagonists, detailed experimental protocols for receptor characterization, and a visual representation of the associated signaling pathways.

The Structural Significance of the Quinuclidine Moiety

The quinuclidine nucleus, formally 1-azabicyclo[2.2.2]octane, confers several advantageous properties to muscarinic antagonists. Its rigid conformation reduces the entropic penalty upon binding to the receptor, contributing to higher affinity. The tertiary amine is typically protonated at physiological pH, forming a cationic head that mimics the quaternary ammonium group of the endogenous ligand, acetylcholine. This cationic center forms a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of all muscarinic receptor subtypes.

Furthermore, the bicyclic nature of the quinuclidine core allows for the stereocontrolled introduction of substituents at various positions, most commonly at the 3-position. These substituents can be tailored to exploit subtle differences in the binding pockets of the five muscarinic receptor subtypes (M1-M5), thereby achieving receptor selectivity. The development of antagonists with selectivity for specific subtypes is a key objective in modern drug discovery, as it can minimize off-target side effects. For instance, M3-selective antagonists are sought for the treatment of overactive bladder, while avoiding the cardiac side effects associated with M2 receptor blockade.[1]

Pharmacological Data of Quinuclidine-Based Muscarinic Antagonists

The versatility of the quinuclidine scaffold is evident in the pharmacological profiles of numerous antagonists. The following tables summarize the binding affinities (Ki) of representative quinuclidine-containing compounds for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile | Reference |

| Solifenacin | 26 | 170 | 12 | 110 | 31 | M3 > M1 > M5 > M4 > M2 | [2][3] |

| Aclidinium Bromide | ~0.14 | ~0.17 | ~0.17* | Subnanomolar | Subnanomolar | Potent, non-selective | [4][5] |

| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 | M5 > M1 > M4 > M3 > M2 | [6][7] |

*Values for Aclidinium Bromide are reported as IC50 and are indicative of high affinity.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. They are broadly classified into two families based on their G protein coupling: the M1, M3, and M5 receptors, which primarily couple to Gq/11 proteins, and the M2 and M4 receptors, which preferentially couple to Gi/o proteins.

M1, M3, and M5 Receptor Signaling Cascade

Activation of M1, M3, or M5 receptors by acetylcholine leads to the activation of the Gq/11 protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

Caption: M1, M3, and M5 receptor signaling pathway.

M2 and M4 Receptor Signaling Cascade

Upon activation by acetylcholine, M2 and M4 receptors activate Gi/o proteins. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits, which dissociate from Gαi upon receptor activation, can also directly modulate the activity of various effector proteins, most notably inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Caption: M2 and M4 receptor signaling pathway.

Experimental Protocols

The characterization of quinuclidine-based muscarinic antagonists relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for two key experiments: the radioligand competition binding assay and the GTPγS binding assay.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents:

-

Cell Membranes: Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS). The concentration used should be close to the dissociation constant (Kd) of the radioligand for the receptor subtype.[8]

-

Test Compound: The quinuclidine-based antagonist of interest, dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.[8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: With glass fiber filters.

-

Scintillation Cocktail and Liquid Scintillation Counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Plate Setup: In a 96-well filter plate, set up the following in triplicate:

-

Total Binding (TB): 50 µL of assay buffer, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane suspension.

-

Non-specific Binding (NSB): 50 µL of atropine solution (NSB control), 50 µL of [³H]-NMS solution, and 100 µL of cell membrane suspension.

-

Competition: 50 µL of the test compound dilution, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration and Washing: Terminate the incubation by rapid vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Caption: Workflow for a radioligand competition binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a specific receptor. It is used to determine whether a ligand is an agonist, antagonist, or inverse agonist. For antagonists, this assay is typically performed in the presence of a known agonist to measure the antagonist's ability to inhibit agonist-stimulated G protein activation.

Materials and Reagents:

-

Cell Membranes: Expressing the muscarinic receptor subtype of interest.

-

[³⁵S]GTPγS: Radiolabeled, non-hydrolyzable GTP analog.

-

Agonist: A known muscarinic receptor agonist (e.g., carbachol).

-

Test Compound: The quinuclidine-based antagonist.

-

GDP: Guanosine diphosphate, to enhance the agonist-stimulated signal.

-

Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Proximity Assay (SPA) beads or Filter Plates.

-

Scintillation Counter.

Procedure:

-

Membrane and Bead Preparation (for SPA): Pre-incubate cell membranes with SPA beads (e.g., wheat germ agglutinin-coated).

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

GDP to the desired final concentration.

-

A fixed concentration of the agonist.

-

Varying concentrations of the test antagonist.

-

Membrane preparation (or membrane-bead slurry).

-

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Signal Detection:

-

SPA: Centrifuge the plates and count in a microplate scintillation counter.

-

Filtration: Terminate the reaction by rapid filtration, wash the filters, and perform scintillation counting.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound (in cpm) against the logarithm of the antagonist concentration.

-

Use non-linear regression to determine the IC50 of the antagonist for inhibiting the agonist-stimulated signal.

-

The data can be used to calculate the antagonist's potency (pA2 or Kb) using Schild analysis if a full agonist dose-response curve is generated in the presence of different antagonist concentrations.

Caption: Workflow for a [³⁵S]GTPγS binding assay for antagonist characterization.

Conclusion

The quinuclidine core remains a highly valued scaffold in the development of muscarinic receptor antagonists. Its inherent structural and physicochemical properties provide a solid foundation for achieving high affinity and, with appropriate substitution, subtype selectivity. The continued exploration of structure-activity relationships, coupled with robust pharmacological characterization using the experimental protocols outlined in this guide, will undoubtedly lead to the discovery of novel quinuclidine-based therapeutics with improved efficacy and safety profiles for a range of cholinergic-mediated disorders.

References

- 1. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Chiral Keystone: A Technical Guide to the Discovery and Synthetic Evolution of 3-Quinuclidinol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Quinuclidinol, a chiral tertiary amine and secondary alcohol, stands as a critical building block in the synthesis of a multitude of pharmaceuticals. Its rigid bicyclic structure and stereogenic center make it an invaluable chiral synthon for drugs targeting various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).[1] This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this important molecule, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the field.

Discovery and Historical Context

The journey of 3-quinuclidinol began in the mid-20th century. The first documented synthesis of 3-quinuclidinone and its subsequent reduction to 3-quinuclidinol was reported by Leo Sternbach in a 1953 patent.[1] This initial work laid the foundation for accessing the quinuclidine core structure. The quinuclidine moiety itself gained notoriety as a component of the incapacitating agent 3-quinuclidinyl benzilate (BZ), which was first synthesized in 1951.[1] Early syntheses produced a racemic mixture of (R)- and (S)-3-quinuclidinol. The therapeutic importance of the single (R)-enantiomer drove the development of methods to isolate it from the racemate, as well as stereoselective synthetic routes.[1]

Synthetic Pathways to 3-Quinuclidinol Enantiomers

The synthesis of enantiomerically pure 3-quinuclidinol can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Racemic Synthesis of 3-Quinuclidinol

The foundational step in many approaches is the synthesis of racemic 3-quinuclidinol, which is typically achieved by the reduction of 3-quinuclidinone.

2.1.1. Synthesis of 3-Quinuclidinone

A common and well-established method for preparing the precursor, 3-quinuclidinone, is through a Dieckmann condensation of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, followed by hydrolysis and decarboxylation.[1][2]

2.1.2. Reduction of 3-Quinuclidinone to Racemic 3-Quinuclidinol

The reduction of the ketone to the corresponding alcohol is a straightforward process, often employing standard reducing agents like sodium borohydride.[1][3]

Resolution of Racemic 3-Quinuclidinol

Classical resolution is a widely used method to separate the enantiomers of 3-quinuclidinol. This technique involves the formation of diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid.[1]

Asymmetric Synthesis of 3-Quinuclidinol

To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthetic methods have been developed to directly produce the desired enantiomer.

2.3.1. Catalytic Asymmetric Hydrogenation

The use of chiral transition metal catalysts, particularly ruthenium-based complexes, has proven effective for the asymmetric hydrogenation of 3-quinuclidinone.[1][4][5] These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

2.3.2. Biocatalytic Asymmetric Reduction

Enzymatic reduction offers a highly selective and environmentally friendly alternative to chemical catalysis.[5][6] Ketoreductases from various microorganisms can reduce 3-quinuclidinone to (R)-3-quinuclidinol with high enantiomeric excess.[2][7] This approach often utilizes whole-cell systems that incorporate a cofactor regeneration system to improve efficiency and reduce costs.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data for the key synthetic methods discussed.

Table 1: Catalytic Asymmetric Hydrogenation of 3-Quinuclidinone

| Catalyst System | Substrate:Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Enantiomeric Excess (ee) (%) | Yield (%) |

| RuBr₂--INVALID-LINK-- | 100,000:1 | 15 | 30-45 | 4 | 88-90 | >99 (after recrystallization) |

| RuXY-Diphosphine-bimaH | Not Specified | Not Specified | Not Specified | 16 | 99 | 89.5 |

Table 2: Biocatalytic Reduction of 3-Quinuclidinone

| Biocatalyst | Substrate Conc. | Co-substrate | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| E. coli expressing QNR and LSADH (immobilized) | 15% (w/v) | 2-propanol | 25 | 24 | 100 | >99.9 (R) |

| Rhodococcus erythropolis WY1406 | Not Specified | Glucose | 37 | 30 | 92 | >99 (S) |

| E. coli expressing ReQR-25 | 5 g/L | Not Specified | Not Specified | 14 | 93 | >99 (S) |

Experimental Protocols

Synthesis of 3-Quinuclidinone

This protocol is based on the Dieckmann condensation followed by hydrolysis and decarboxylation.[3]

-

Materials: 1-Carbethoxymethyl-4-carbethoxypiperidine, potassium tertiary butoxide, toluene, tetrahydrofuran (THF), sulfuric acid, sodium hydroxide, chloroform, hexane.

-

Procedure:

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) is added dropwise to a refluxing solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) over 3 hours.

-

The mixture is stirred at reflux for an additional 3 hours.

-

Dilute sulfuric acid (13 ml in 40 ml water) is added dropwise to the reaction mass at 50°C and stirred for 1 hour.

-

The aqueous layer is collected, heated to reflux, and maintained for 6 hours.

-

The pH of the mixture is adjusted to 10.5 with 50% sodium hydroxide solution at room temperature and stirred for 1 hour.

-

The reaction mass is extracted with chloroform (3 x 500 ml).

-

The combined organic layers are dried over sodium sulfate and the solvent is distilled off under reduced pressure to give crude 3-quinuclidinone base.

-

The product is purified by recrystallization from hexane to yield a white crystalline solid.

-

Racemic Synthesis of 3-Quinuclidinol

This protocol describes the reduction of 3-quinuclidinone using sodium borohydride.[3]

-

Materials: 3-Quinuclidinone, sodium borohydride, water, chloroform, anhydrous sodium sulfate, acetone.

-

Procedure:

-

To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (1.5 g, 0.04 mol) is added in portions over 1 hour.

-

The reaction mixture is stirred for 4 hours at 30-35°C. Reaction completion is monitored by gas chromatography.

-

The reaction mass is extracted with chloroform (3 x 50 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to give crude (±)-3-quinuclidinol.

-

The crude product is purified by recrystallization from acetone to yield a white crystalline solid.

-

Resolution of Racemic 3-Quinuclidinol with L-(+)-Tartaric Acid

This protocol outlines the classical resolution of racemic 3-quinuclidinol.[1]

-

Materials: Racemic 3-quinuclidinol, L-(+)-tartaric acid, methanol (or a mixture of ethanol and water).

-

Procedure:

-

Racemic 3-quinuclidinol is dissolved in a suitable solvent such as methanol or an ethanol/water mixture.

-

An equimolar amount of L-(+)-tartaric acid is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

The diastereomeric salt of (R)-3-quinuclidinol with L-(+)-tartaric acid preferentially crystallizes out of the solution.

-

The crystals are collected by filtration.

-

The purified diastereomeric salt is then treated with a base to liberate the free (R)-(-)-3-quinuclidinol.

-

Asymmetric Hydrogenation of 3-Quinuclidinone using a Ruthenium Catalyst

This protocol is a general guide for the asymmetric hydrogenation using a Ru-based catalyst.[5]

-

Materials: 3-Quinuclidinone, RuBr₂---INVALID-LINK-- catalyst, anhydrous ethanol, a suitable base (e.g., potassium tert-butoxide), high purity hydrogen gas.

-

Procedure:

-

In a high-pressure reactor under an inert atmosphere, dissolve 3-quinuclidinone and the Ru-catalyst in anhydrous ethanol (substrate-to-catalyst molar ratio of 100,000:1).

-

Add the base to the reaction mixture.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to 15 atm.

-

Stir the reaction mixture at 30-45°C for approximately 4 hours, monitoring for completion.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product is purified, which may involve an aqueous workup and recrystallization.

-

Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

This protocol describes the use of recombinant E. coli for the asymmetric reduction.[5][7][8]

-

Materials: Recombinant E. coli cells expressing a 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase), phosphate buffer, 3-quinuclidinone hydrochloride, D-glucose, chloroform.

-

Procedure:

-

Prepare a suspension of the recombinant E. coli cells in a phosphate buffer (e.g., 100 mM, pH 8.0).

-

Add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension.

-

Incubate the reaction mixture at 30-37°C with shaking (e.g., 200 rpm) for 21-48 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

-

After the reaction is complete, centrifuge the mixture to separate the cells.

-

Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.

-

Evaporate the solvent under reduced pressure.

-

Extract the residue with an organic solvent like chloroform.

-